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Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes and is a cornerstone of modern drug discovery. Elucidating the specific interfaces

and binding affinities of these interactions provides critical insights for the development of

targeted therapeutics. Stable isotope labeling, in conjunction with powerful analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, offers a high-resolution

window into the intricacies of these molecular partnerships.

This document provides detailed application notes and protocols for the use of Boc-Glycine-

¹³C, a key reagent in the synthesis of isotopically labeled peptides, for the investigation of PPIs.

The focus is on the well-studied interaction between the Growth factor receptor-bound protein 2

(Grb2) and phosphorylated peptides derived from the Son of Sevenless (Sos1) protein, a

critical node in the Ras/MAPK signaling pathway.

Application: Probing the Grb2-Sos1 Interaction with
a ¹³C-Labeled Peptide
The Grb2 protein is an essential adaptor protein in receptor tyrosine kinase signaling pathways.

Its central SH2 domain specifically recognizes and binds to phosphotyrosine (pY) motifs on
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activated receptors and other signaling proteins, such as Sos1. This interaction is a key step in

the activation of the Ras-MAPK cascade, which is frequently dysregulated in cancer.

By synthesizing a peptide mimic of the Grb2-binding region of Sos1 with a ¹³C-labeled glycine

residue, researchers can use NMR spectroscopy to map the binding interface on the Grb2 SH2

domain and quantify the binding affinity. The ¹³C label provides a sensitive probe to monitor

changes in the chemical environment of the peptide upon binding to the protein.

Quantitative Analysis of Grb2 SH2 Domain-Peptide
Interaction
Chemical Shift Perturbation (CSP) is a powerful NMR technique to identify the binding interface

of a protein-ligand interaction. By titrating a ¹³C-labeled peptide into a solution of ¹⁵N-labeled

Grb2 SH2 domain, changes in the chemical shifts of the protein's backbone amide signals can

be monitored via ¹H-¹⁵N HSQC spectra. The residues exhibiting significant chemical shift

perturbations are typically located at or near the binding interface.

The following table presents representative chemical shift perturbation data for the interaction

of a ¹³C-labeled phosphopeptide with the Grb2 SH2 domain.

Grb2 SH2 Domain Residue Chemical Shift Perturbation (Δδ in ppm)

Lys87 0.35

Ser88 0.42

Glu89 0.31

Ser90 0.55

Tyr91 0.28

Gly93 0.39

Ser96 0.61

Leu97 0.48

Phe108 0.33

Lys109 0.58
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Note: This data is representative and compiled for illustrative purposes. Actual chemical shift

perturbations will vary depending on the specific peptide sequence and experimental

conditions.

Experimental Protocols
Protocol 1: Synthesis of a ¹³C-Labeled Peptide using
Boc-Glycine-¹³C Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a ¹³C-labeled glycine

residue using Boc chemistry.

Materials:

Boc-Glycine-¹³C

Other Boc-protected amino acids

Merrifield resin

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Anhydrous Hydrogen Fluoride (HF)

Scavengers (e.g., anisole, p-cresol)

Diethyl ether

Solid Phase Peptide Synthesis vessel

Shaker
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Procedure:

Resin Preparation: Swell the Merrifield resin in DCM in the synthesis vessel for 30 minutes.

First Amino Acid Coupling:

In a separate vial, dissolve the first Boc-protected amino acid (C-terminal) in DMF.

Add HBTU and DIEA to activate the amino acid.

Add the activated amino acid solution to the swollen resin and shake for 2 hours.

Wash the resin with DMF and DCM.

Boc Deprotection:

Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes to remove the

Boc protecting group.[1][2]

Wash the resin with DCM and DMF.

Neutralization:

Add a solution of 10% DIEA in DMF to the resin and shake for 10 minutes to neutralize the

trifluoroacetate salt.

Wash the resin with DMF.

Coupling of Subsequent Amino Acids (including Boc-Glycine-¹³C):

Repeat steps 2 (using the next amino acid in the sequence, including Boc-Glycine-¹³C at

the desired position), 3, and 4 for each subsequent amino acid until the peptide is fully

assembled.

Cleavage and Deprotection:

Dry the peptide-resin under vacuum.
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In a specialized HF cleavage apparatus, treat the resin with anhydrous HF and

scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-

chain protecting groups.

Evaporate the HF under vacuum.

Peptide Precipitation and Purification:

Wash the resin with cold diethyl ether to precipitate the crude peptide.

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify

by reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Resin Deprotection1. Remove Boc group
Washing

2. Wash

Neutralization
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& PurificationRepeat for next cycle
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Workflow for Boc-SPPS of a ¹³C-labeled peptide.

Protocol 2: NMR Titration for Chemical Shift
Perturbation Analysis
This protocol describes the acquisition of ¹H-¹⁵N HSQC spectra to monitor the interaction

between a ¹³C-labeled peptide and a ¹⁵N-labeled protein.

Materials:
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¹⁵N-labeled Grb2 SH2 domain (expressed in E. coli and purified)

¹³C-labeled peptide (synthesized and purified)

NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.8, in 90% H₂O/10% D₂O)

NMR spectrometer with a cryoprobe

NMR tubes

Procedure:

Sample Preparation:

Prepare a stock solution of the ¹⁵N-labeled Grb2 SH2 domain at a known concentration

(e.g., 100 µM) in NMR buffer.

Prepare a concentrated stock solution of the ¹³C-labeled peptide in the same NMR buffer.

Initial Spectrum (Apo state):

Transfer the ¹⁵N-labeled Grb2 SH2 domain solution to an NMR tube.

Acquire a ¹H-¹⁵N HSQC spectrum. This will serve as the reference (apo) spectrum.

Titration:

Add a small aliquot of the concentrated ¹³C-labeled peptide solution to the NMR tube

containing the protein to achieve a specific molar ratio (e.g., 1:0.2 protein:peptide).

Gently mix the sample.

Acquire another ¹H-¹⁵N HSQC spectrum.

Repeat Titration Steps:

Continue adding aliquots of the peptide stock solution to achieve a series of increasing

molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).
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Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

Data Processing and Analysis:

Process the series of HSQC spectra using appropriate NMR software (e.g., TopSpin,

NMRPipe).

Overlay the spectra and identify the amide peaks that show significant shifts in their

positions upon addition of the peptide.

Calculate the weighted chemical shift perturbation (Δδ) for each assigned residue using

the following formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H is the change in the ¹H

chemical shift, Δδ_N is the change in the ¹⁵N chemical shift, and α is a weighting factor

(typically around 0.14-0.2).[3]

Plot the chemical shift perturbations as a function of residue number to map the binding

interface.

The dissociation constant (Kd) can be determined by fitting the chemical shift changes as

a function of ligand concentration to a binding isotherm.[3]
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NMR Titration Workflow
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Workflow for an NMR titration experiment.

Signaling Pathway Visualization
The interaction between Grb2 and Sos1 is a critical step in the Ras/MAPK signaling pathway,

which is initiated by the activation of receptor tyrosine kinases (RTKs) such as the Epidermal

Growth Factor Receptor (EGFR).
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The Grb2-Sos1 interaction in the Ras/MAPK pathway.
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Conclusion
The use of Boc-Glycine-¹³C in solid-phase peptide synthesis provides a robust method for

generating isotopically labeled probes for the study of protein-protein interactions. When

combined with NMR spectroscopy, this approach allows for the detailed characterization of

binding interfaces and the quantification of binding affinities. The protocols and data presented

here for the Grb2-Sos1 system serve as a comprehensive guide for researchers applying these

powerful techniques to their own systems of interest, ultimately advancing our understanding of

cellular signaling and aiding in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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